2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
2-(4-Chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic amide derivative featuring a chlorophenoxy group and a 2-oxopyrrolidine moiety. The compound’s structure includes:
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-13-4-7-15(11-17(13)22-10-2-3-19(22)24)21-18(23)12-25-16-8-5-14(20)6-9-16/h4-9,11H,2-3,10,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQBQSCUGWHTME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps:
Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent.
Introduction of the pyrrolidinone ring: This step involves the formation of the pyrrolidinone ring through cyclization reactions.
Coupling of intermediates: The final step involves coupling the chlorophenoxy intermediate with the pyrrolidinone intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as a drug candidate for specific diseases.
Industry: Used in the development of new materials or as a chemical intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural variations, synthesis routes, and biological activities of compounds closely related to the target molecule:
Key Comparative Insights
Structural Flexibility vs. Rigidity: The target compound’s 2-oxopyrrolidine ring provides conformational rigidity compared to azetidine (smaller ring, higher strain) or pyridazinone (planar, aromatic) analogs. This may influence binding specificity .
Synthetic Accessibility :
- Pyrrolidine derivatives (e.g., compound 6 ) are synthesized via straightforward condensation reactions, yielding high purity (90.8% yield, mp 213–214°C) .
- Azetidine and pyridazine analogs require multi-step protocols with lower yields (e.g., 30% for compound 2e in ), highlighting the synthetic challenge of complex heterocycles .
Biological Relevance: Enzyme Inhibition: Pyrrolidine lactams (e.g., compound 6) and pyridazinones (e.g., compound 23) show affinity for enzymes like PRMT5 and metalloproteinases, suggesting the target compound may share similar mechanisms .
Physicochemical Properties: The 4-chlorophenoxy group enhances lipophilicity (logP ~3–4), while polar groups like sulfamoyl (compound 15) or pyridyl (compound 23) improve solubility . Melting points vary significantly: pyrrolidine derivatives (mp 213–214°C) vs. azetidine analogs (mp 165–167°C), reflecting differences in crystallinity .
Biological Activity
The compound 2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is characterized by the presence of a chlorophenoxy group and a pyrrolidinyl moiety. The molecular formula is , and its IUPAC name reflects its complex structure.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.87 g/mol |
| LogP | 3.5 |
| Solubility | Soluble in DMSO and ethanol |
Research indicates that this compound exhibits inhibitory effects on osteoclastogenesis , which is critical in bone resorption processes. In vitro studies have shown that it can alter the mRNA expression of osteoclast-specific marker genes, thereby blocking the formation of mature osteoclasts and suppressing bone resorption activity .
Therapeutic Potential
- Bone Health : The compound has been identified as a potential therapeutic agent for treating osteolytic disorders. It was shown to prevent ovariectomy-induced bone loss in animal models, suggesting its utility in managing osteoporosis .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may also possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by chronic inflammation.
Study 1: Inhibition of Osteoclastogenesis
In a controlled laboratory setting, the compound was tested on bone marrow macrophages (BMMs) to assess its effects on osteoclast formation. The study utilized a TRAP staining assay to quantify the number of mature osteoclasts formed in response to RANKL stimulation. Results demonstrated a significant decrease in mature osteoclast numbers when treated with the compound, indicating its effectiveness as an inhibitor of osteoclastogenesis .
Study 2: In Vivo Efficacy
An in vivo study involving C57BL/6 female mice showed that administration of the compound significantly reduced bone loss associated with ovariectomy. Mice receiving intraperitoneal injections of the compound exhibited preserved bone density compared to control groups, underscoring its potential as a drug candidate for osteoporosis treatment .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide, and how are reaction conditions tailored to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, amide coupling, and cyclization. Key steps include:
- Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation under inert atmospheres .
- Solvent optimization (e.g., dimethyl sulfoxide for polar intermediates or dichloromethane for acid-catalyzed steps) to enhance solubility and reaction rates .
- Temperature control (e.g., 273 K for sensitive intermediates) to prevent side reactions .
- Characterization : Post-synthesis, HPLC (≥95% purity thresholds) and -NMR spectroscopy validate structural integrity .
Q. How is the compound characterized to confirm its structural identity and purity?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:
- NMR Spectroscopy : Assignments of aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm) confirm regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS detects molecular ion peaks (e.g., [M+H] at m/z 427.88) and fragments .
- X-ray Crystallography : Resolves conformational heterogeneity, as seen in analogs with dihedral angles between aromatic rings (e.g., 54.8°–77.5°) .
Q. What in vitro assays are used to assess the compound’s preliminary biological activity?
- Methodological Answer : Initial screens include:
- Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus (MIC ≤ 16 µg/mL) and Escherichia coli .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC values against HeLa or MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC < 10 µM) .
Q. How does the compound’s structure influence its physicochemical properties (e.g., solubility, logP)?
- Methodological Answer : Computational tools (e.g., SwissADME) predict:
- logP : ~3.5 (moderate lipophilicity due to chlorophenoxy and pyrrolidinone groups) .
- Solubility : Limited aqueous solubility (<1 mg/mL), necessitating DMSO for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
- Methodological Answer :
- Comparative Assays : Standardize protocols (e.g., ATP levels vs. resazurin for cytotoxicity) to minimize variability .
- Structural Analogs : Test derivatives (e.g., replacing 4-chlorophenoxy with 4-fluorophenoxy) to isolate pharmacophore contributions .
- Target Engagement Studies : Use SPR or ITC to quantify binding affinities for suspected targets (e.g., kinases) .
Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Fragment-Based Design : Synthesize analogs with modifications to the pyrrolidinone ring (e.g., substituents at N-1) or acetamide linker .
- SAR Table :
| Modification | Biological Activity (IC) | Key Finding |
|---|---|---|
| 4-Cl → 4-F | 8.2 µM → 12.5 µM | Reduced potency |
| Methyl → Ethyl (R) | 5.1 µM → 3.8 µM | Enhanced lipophilicity improves membrane permeability |
Q. How can pharmacokinetic challenges (e.g., metabolic instability) be addressed during lead optimization?
- Methodological Answer :
- Microsomal Stability Assays : Identify metabolic hotspots (e.g., pyrrolidinone oxidation) using human liver microsomes .
- Prodrug Strategies : Mask polar groups (e.g., esterification of acetamide) to enhance bioavailability .
- CYP450 Inhibition : Screen for isoform-specific interactions (e.g., CYP3A4) to avoid drug-drug interactions .
Q. What computational methods are suitable for predicting target binding modes and optimizing interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with hinge regions) .
- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and identify critical residues for mutagenesis studies .
Q. How can researchers investigate synergistic effects with existing therapeutics?
- Methodological Answer :
- Combination Index (CI) : Calculate using Chou-Talalay method (CI < 1 indicates synergy) in cancer models .
- Pathway Analysis : RNA-seq or phosphoproteomics to map synergistic signaling nodes (e.g., PI3K/AKT and MAPK pathways) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
